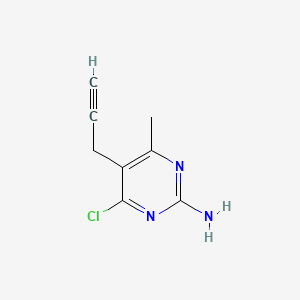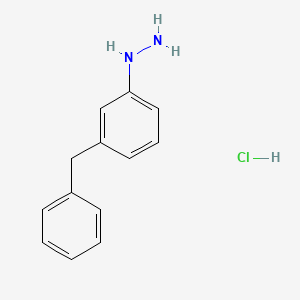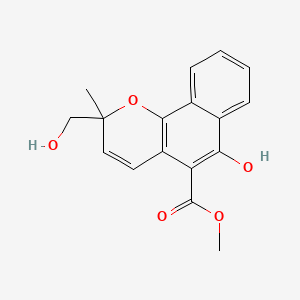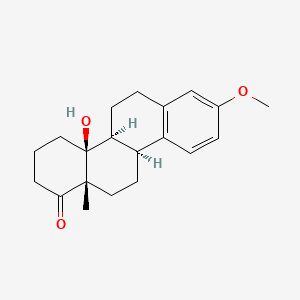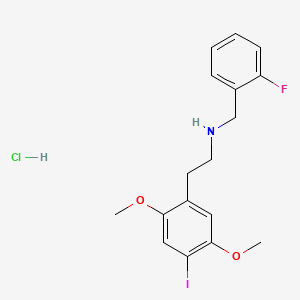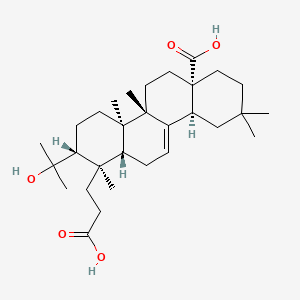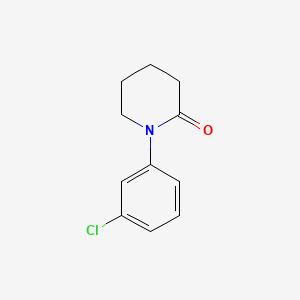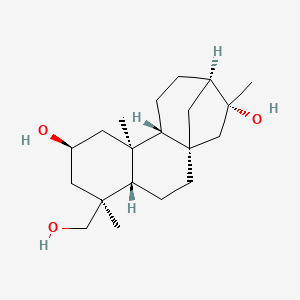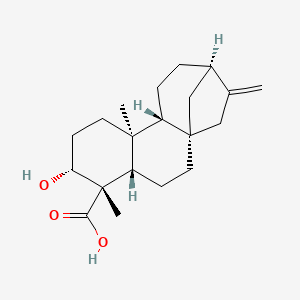
Baccatin IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baccatin IX is a natural compound extracted from the leaves and twigs of Taxus yunnanensis . It belongs to the chemical family of Diterpenoids . The molecular formula of Baccatin IX is C31H40O12 and it has a molecular weight of 604.64 .
Synthesis Analysis
Baccatin III, an important precursor for the synthesis of the clinically important anticancer drug Taxol, is synthesized from 10-deacetylbaccatin III by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) . The starting substrate GGPP is catalyzed by TXS to form taxadiene in chloroplasts .
Molecular Structure Analysis
The crystal structure of baccatin III, the core moiety of paclitaxel, has been solved at 1.9 Å resolution . The high-resolution structural analysis of baccatin III in complex with tubulin suggests that even this simplified taxane is able to reduce the flexibility of the βM loop by inducing a partial structuring of its N-terminal region .
Chemical Reactions Analysis
The biosynthetic process of baccatin III involves the catalysis of the starting substrate GGPP by TXS to form taxadiene in chloroplasts . The enzymatically synthesized baccatin III (ESB III) has been evaluated and compared with standard baccatin III in different human cancer cell lines .
科学的研究の応用
Anticancer Drug Development
Baccatin IX serves as a critical starting material for the semi-synthesis of paclitaxel, which is used in the treatment of various cancers. Paclitaxel operates by stabilizing microtubules and preventing cell division, making it effective against breast, lung, ovarian, and prostate cancer . The development of paclitaxel derivatives from Baccatin IX continues to be a significant area of research, aiming to enhance efficacy and reduce side effects.
Understanding Cancer Mechanisms
Research on Baccatin IX and its derivatives provides insights into the mechanisms of cancer cell growth and metastasis. By studying how these compounds interact with cancer cells, scientists can identify potential targets for new therapeutic strategies .
Biosynthetic Pathway Elucidation
Baccatin IX is involved in the complex biosynthetic pathway of paclitaxel. Recent advances in genomics and biochemistry have allowed researchers to map out the enzymes and intermediate steps leading to Baccatin IX formation, which is crucial for understanding how to enhance paclitaxel production .
Metabolic Engineering
With the knowledge of the biosynthetic pathway, metabolic engineering can be applied to increase the yield of Baccatin IX in biological systems. This can involve genetic modification of organisms like E. coli or yeast to produce Baccatin IX, which can then be converted into paclitaxel .
Sustainable Production Methods
Due to the scarcity of Taxus trees, from which Baccatin IX is derived, there is a need for sustainable production methods. Research is focused on tissue culture, microbial fermentation, and other biotechnological approaches to produce Baccatin IX in a more sustainable manner .
Combination Therapies
Baccatin IX derivatives are being studied in combination with other anticancer agents to improve treatment outcomes. These combination therapies can potentially lower the required dosage of each drug, reducing toxicity and side effects while maintaining therapeutic efficacy .
作用機序
Target of Action
Baccatin IX is a natural product derived from Taxus yunnanensis . It is an important precursor in the biosynthesis pathway of the clinically significant anticancer drug, Paclitaxel . The primary target of Baccatin IX, like Paclitaxel, is likely to be the microtubules in cells .
Mode of Action
Paclitaxel acts by stabilizing microtubules, leading to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway, increases the immunomodulatory effects of the drug, and activates ER stress-mediated cell death in different cancers .
Biochemical Pathways
The biosynthesis of Baccatin IX involves a minimum of 19 steps and is divided into three parts: synthesis of the paclitaxel precursor 10-DAB or baccatin III from GGPP, a precursor of diterpene compounds; synthesis of the phenyl-isoserine side chain; and acylation linkage of the side chain and the C-13 position of baccatin III to form paclitaxel .
Pharmacokinetics
Paclitaxel is known for its low bioavailability due to its poor water solubility and its susceptibility to efflux transporters like P-glycoprotein
Result of Action
Paclitaxel has been shown to induce G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential, leading to apoptotic cell death .
Action Environment
The action environment of Baccatin IX is likely to be influenced by various factors. For instance, the production of Baccatin IX can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, environmental factors such as temperature and pH could potentially influence the stability and efficacy of Baccatin IX, although specific studies on this aspect are currently lacking.
Safety and Hazards
将来の方向性
Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to accumulation of taxane intermediates . Mining of transcriptome data sets has led to the discovery of two putative pathway enzymes, provided many lead candidates for the missing steps and provided new insights on the regulatory mechanisms governing Taxol biosynthesis . All these inferences are relevant to future biotechnological production of Taxol .
特性
IUPAC Name |
(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNJMSUUYCXOBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Taxus yunnanensis a subject of interest for natural product research?
A1: Taxus yunnanensis, a yew tree species native to China, is a rich source of bioactive compounds, particularly taxane diterpenoids. [, ] These compounds exhibit a wide range of biological activities, including anticancer properties. Research on Taxus yunnanensis focuses on discovering new taxanes with improved therapeutic potential. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

